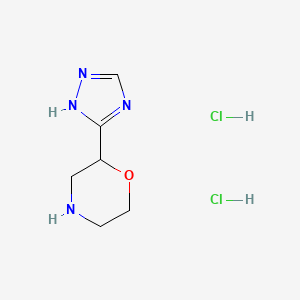

2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride

Descripción

2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride is a heterocyclic compound combining a morpholine ring with a 1,2,4-triazole moiety, stabilized as a dihydrochloride salt. The 1,2,4-triazole group is known for its bioactivity, including roles in enzyme inhibition and antimicrobial properties, while the morpholine ring enhances solubility and bioavailability . The dihydrochloride salt form likely improves stability and aqueous solubility, critical for drug formulation .

Propiedades

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)morpholine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.2ClH/c1-2-11-5(3-7-1)6-8-4-9-10-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLSERPTMCMOOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=NC=NN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219379-41-4 | |

| Record name | 2-(1H-1,2,4-triazol-3-yl)morpholine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride typically involves the reaction of morpholine with 1,2,4-triazole derivatives under specific conditions. One common method includes the use of succinic anhydride and aminoguanidine hydrochloride as starting materials, followed by a series of reactions involving various amines . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the triazole ring or the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products .

Aplicaciones Científicas De Investigación

2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride is a chemical compound with a morpholine ring attached to a 1,2,4-triazole ring, frequently employed in scientific research because of its unique chemical properties and biological activities.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It serves as a building block in synthesizing complex molecules and a reagent in chemical reactions.

- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored for potential therapeutic applications, particularly in developing new drugs targeting specific biological pathways.

- Industry It is utilized in producing specialty chemicals and as an intermediate in synthesizing other compounds.

This compound is of interest in medicinal chemistry because of its diverse biological activities. The compound features a triazole ring fused with a morpholine moiety, contributing to its biological activity. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological applications.

Antimicrobial Activity

Research has demonstrated that 2-(1H-1,2,4-triazol-3-yl)morpholine exhibits significant antimicrobial properties against various pathogens. The mechanism by which 2-(1H-1,2,4-triazol-3-yl)morpholine exerts its antimicrobial effects may involve the disruption of cell wall synthesis or interference with nucleic acid metabolism. The presence of the triazole ring inhibits fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal pathogens.

The following table summarizes its activity against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Enterococcus faecalis | 64 µg/mL |

These results indicate that the compound is effective against Gram-positive bacteria like Staphylococcus aureus.

Case Studies

Several studies have highlighted the efficacy of this compound in treating infections:

- In Vivo Studies: In a murine model of bacterial infection, administration of 2-(1H-1,2,4-triazol-3-yl)morpholine significantly reduced bacterial load compared to control groups.

- Combination Therapy: When used with conventional antibiotics such as ciprofloxacin, the compound showed synergistic effects that enhanced overall antimicrobial efficacy.

Mecanismo De Acción

The mechanism of action of 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit the biosynthesis of strigolactones, which are plant hormones involved in regulating shoot branching and root architecture . The compound’s interaction with these molecular targets can result in significant changes in biological processes .

Comparación Con Compuestos Similares

Structural and Functional Differences

The following table summarizes key differences between 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride and structurally related compounds:

*CuAAC: Copper-catalyzed azide-alkyne cycloaddition.

Key Observations:

Triazole Position :

- The 1,2,4-triazole in the target compound contrasts with 1,2,3-triazole analogs. The position affects electronic distribution and hydrogen-bonding capacity, influencing interactions with biological targets. For example, 1,2,3-triazoles exhibit carbonic anhydrase-II inhibition , whereas 1,2,4-triazoles may target different enzymes or receptors.

Substituents: The methyl-substituted analog () shows how small alkyl groups alter physicochemical properties.

Synthesis :

- Click chemistry (CuAAC) is a common method for triazole synthesis, as demonstrated for estradiol-linked 1,2,3-triazole dihydrochloride (97% yield pre-deprotection) . The target compound likely employs similar methodology.

Dihydrochloride Salt :

- The dihydrochloride form enhances solubility and stability compared to free bases or other salts. For instance, estradiol-linked triazole dihydrochloride achieved 95% yield post-deprotection, underscoring salt stability .

Challenges and Discontinuations

The target compound’s dihydrochloride form may address these issues by improving solubility and shelf life .

Actividad Biológica

2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a morpholine moiety, which contributes to its biological activity. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with triazole derivatives. Various methods have been reported, including microwave-assisted synthesis, which improves yield and purity. For instance, one study optimized the reaction conditions to achieve yields up to 79% by adjusting solvent and temperature parameters .

Antimicrobial Activity

Research has demonstrated that 2-(1H-1,2,4-triazol-3-yl)morpholine exhibits significant antimicrobial properties against various pathogens. The following table summarizes its activity against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Enterococcus faecalis | 64 µg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus .

The mechanism by which 2-(1H-1,2,4-triazol-3-yl)morpholine exerts its antimicrobial effects may involve the disruption of cell wall synthesis or interference with nucleic acid metabolism. The presence of the triazole ring is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal pathogens .

Case Studies

Several studies have highlighted the efficacy of this compound in treating infections:

- In Vivo Studies : In a murine model of bacterial infection, administration of 2-(1H-1,2,4-triazol-3-yl)morpholine significantly reduced bacterial load compared to control groups.

- Combination Therapy : When used in combination with conventional antibiotics such as ciprofloxacin, the compound showed synergistic effects that enhanced overall antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.